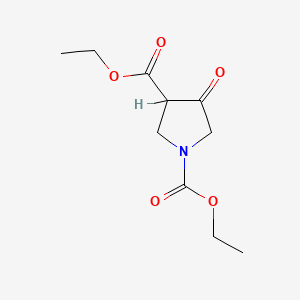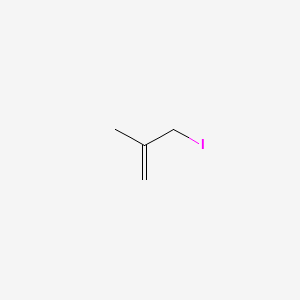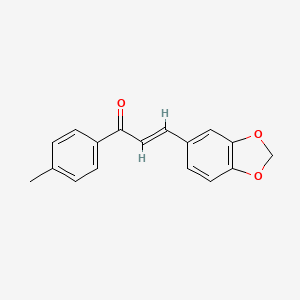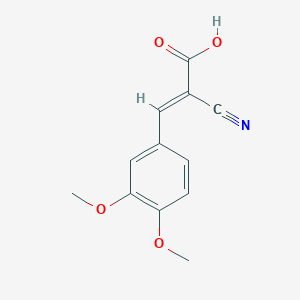
2-Nitrocyclohexane-1,3-diol
Vue d'ensemble
Description
2-Nitrocyclohexane-1,3-diol is a chemical compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 . It is also known by other synonyms such as 1,3-Cyclohexanediol, 2-nitro-, (1α,2β,3α)-; (1R,2r,3S)-2-nitrocyclohexane-1,3-diol; (1R,3S)-2-nitrocyclohexane-1,3-diol .
Synthesis Analysis
The synthesis of 2-Nitrocyclohexane-1,3-diol involves several transformations starting from trans,trans-2-nitrocyclohexane-1,3-diol and its diacetate. These transformations include methylation with diazomethane, dehydration, dehydroacetylation, nucleophilic elimination-additions with alcohols, and bromination .Molecular Structure Analysis
The molecular structure of 2-Nitrocyclohexane-1,3-diol isomers was optimized at the MP2/aug-cc-pVDZ level of theory . The axial–equatorial isomers have several conformers with relevant abundance, which can have greater entropy of mixing, which may have a role in stabilizing the disordered phases .Chemical Reactions Analysis
The chemical reactions of 2-Nitrocyclohexane-1,3-diol involve oxidation to produce an oxacyclopropane ring, also called an epoxide ring . These rings are useful reagents that may be opened by further reaction to form anti vicinal diols .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
2-Nitrocyclohexane-1,3-diol has been studied in the context of chemical synthesis and the formation of various derivatives. For instance, it has been used as a precursor in the synthesis of tryptophan and indole derivatives. This involves a selective conversion process that yields potent precursors for these compounds (Tanaka, Yasuo, & Torii, 1989). Additionally, the compound has been involved in reactions with primary amines or ammonia to yield nitrodiamines through an elimination-addition mechanism, demonstrating its versatility in synthesizing various organic structures (Nakagawa, Sakakibara, & Lichtenthaler, 1970).
Structural Analysis and Thermal Decomposition
The structural and thermal properties of compounds related to 2-Nitrocyclohexane-1,3-diol have also been a subject of research. One study focused on the crystal structure and thermal decomposition kinetics of a derivative, providing insights into its stability and reactivity under various conditions (Yang et al., 2005).
Application in Organic Chemistry
In organic chemistry, 2-Nitrocyclohexane-1,3-diol and its derivatives have been used in synthesizing natural products and other complex molecules. For example, it has been employed in the synthesis of (1S,2R,3S,4R,5R)-2-methyl-5-(propan-2-yl)cyclohexane-1,2,3,4-tetrol, a natural product, using innovative methodologies (Valente et al., 2009).
Catalytic Hydrogenation and Value-Added Products
A recent study explored the catalytic hydrogenation of nitrocyclohexane, which can be derived from 2-Nitrocyclohexane-1,3-diol. This process is significant for producing various chemicals like cyclohexanone oxime, cyclohexanol, and dicyclohexylamine, highlighting its industrial and chemical synthesis applications (Kowalewski & Śrębowata, 2022).
Enantioselective Synthesis and Biological Applications
In biological applications, the enantioselective synthesis of derivatives like (1S,2S,3R)-3-hydroxy-2-nitrocyclohexyl acetate using pig liver esterase has been studied. This approach is crucial for producing specific enantiomers of a compound, which can have different biological activities (Eberle, Missbach, & Seebach, 2003).
Mécanisme D'action
Orientations Futures
Future research directions could involve further exploration of the isomerisation reactions of 2-Nitrocyclohexane-1,3-diol . Additionally, the development of new protocols utilizing biocatalysts/chemocatalysts for the stereoselective synthesis of 1,3-diols continues to be of great interest in organic chemistry .
Propriétés
IUPAC Name |
2-nitrocyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h4-6,8-9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOARHLBZNDZIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312933 | |
| Record name | 2-nitrocyclohexane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrocyclohexane-1,3-diol | |
CAS RN |
38150-01-5 | |
| Record name | NSC264406 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-nitrocyclohexane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dihydro-1H-benzo[b]azepine](/img/structure/B3051976.png)


![Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B3051980.png)
![2-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B3051983.png)

![4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B3051985.png)




